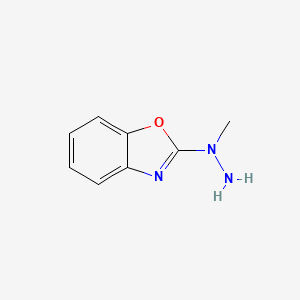

2-(1-Methylhydrazino)benzoxazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9N3O |

|---|---|

Molecular Weight |

163.18 g/mol |

IUPAC Name |

1-(1,3-benzoxazol-2-yl)-1-methylhydrazine |

InChI |

InChI=1S/C8H9N3O/c1-11(9)8-10-6-4-2-3-5-7(6)12-8/h2-5H,9H2,1H3 |

InChI Key |

PMUBQBXXYTYLKZ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=NC2=CC=CC=C2O1)N |

Origin of Product |

United States |

Spectroscopic and Advanced Structural Characterization of 2 1 Methylhydrazino Benzoxazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of protons and carbons.

¹H NMR Analysis of Proton Environments

The ¹H NMR spectrum of 2-(1-Methylhydrazino)benzoxazole is anticipated to exhibit characteristic signals corresponding to the protons of the benzoxazole (B165842) ring system, the N-methyl group, and the amino group.

The benzoxazole ring typically displays a set of multiplets in the aromatic region, generally between δ 7.0 and 8.0 ppm. The exact chemical shifts and coupling patterns of these protons are influenced by the electronic effects of the substituent at the 2-position. For comparison, in related 2-substituted benzoxazole derivatives, aromatic protons are observed in the range of 6.85 to 8.83 ppm nih.gov.

A key indicator for the formation of this compound would be the appearance of a singlet corresponding to the N-methyl (N-CH₃) protons. In similar N-methylated heterocyclic compounds, this signal is typically observed in the upfield region of the spectrum. For instance, in some N-acylhydrazone derivatives, methyl protons attached to a nitrogen atom can appear at varying shifts, and in other heterocyclic systems, N-methyl groups resonate at specific upfield locations sapub.org. A singlet for the N-CH₃ group in this compound is expected.

The proton of the secondary amine (-NH-) is expected to appear as a broad singlet. Its chemical shift can be variable and is sensitive to solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. In the precursor, 2-hydrazinobenzoxazole, the NH and NH₂ protons give rise to distinct signals. The methylation of one of the hydrazine (B178648) nitrogens would lead to the disappearance of one of these signals and the appearance of the N-CH₃ signal.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.0 - 8.0 | Multiplet |

| N-CH₃ | ~3.0 - 3.5 | Singlet |

| -NH- | Variable | Broad Singlet |

Note: The predicted values are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy.

¹³C NMR Analysis of the Carbon Framework

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. The carbon atoms of the benzoxazole ring are expected to resonate in the aromatic region, typically between δ 110 and 160 ppm. The carbon atom at the 2-position (C-2), being attached to two heteroatoms (oxygen and nitrogen), is expected to appear at a significantly downfield chemical shift, often above 150 ppm, which is a characteristic feature of the benzoxazole system sapub.orgrsc.org.

The introduction of the methyl group will result in a distinct signal for the N-CH₃ carbon. In various N-methylated heterocyclic compounds, the chemical shift for an N-methyl carbon typically appears in the range of δ 30-40 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic-C | 110 - 150 |

| C-2 (Benzoxazole) | > 150 |

| N-CH₃ | 30 - 40 |

Note: The predicted values are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy.

Advanced NMR Techniques (e.g., 2D NMR)

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) would be instrumental in the unambiguous assignment of the proton and carbon signals.

A COSY spectrum would reveal the coupling relationships between adjacent protons, which is particularly useful for assigning the protons within the benzoxazole ring system.

An HSQC or HMQC spectrum would establish the direct one-bond correlations between protons and the carbons to which they are attached. This would definitively link the N-CH₃ proton signal to its corresponding carbon signal and aid in the assignment of the aromatic proton and carbon signals.

Furthermore, an HMBC (Heteronuclear Multiple Bond Correlation) spectrum could provide information about longer-range (2-3 bond) correlations. For instance, correlations between the N-CH₃ protons and the C-2 carbon of the benzoxazole ring would provide conclusive evidence for the structure of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Identification of Key Functional Group Vibrations

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, and C-O functional groups.

The N-H stretching vibration of the secondary amine is anticipated to appear as a sharp to medium band in the region of 3200-3400 cm⁻¹. In related hydrazino derivatives, N-H stretching vibrations are consistently observed in this region researchgate.net.

The aromatic C-H stretching vibrations of the benzoxazole ring will likely be observed as a series of weak to medium bands just above 3000 cm⁻¹. The aliphatic C-H stretching of the methyl group would appear in the 2850-3000 cm⁻¹ region researchgate.net.

The C=N stretching vibration of the oxazole (B20620) ring is a key characteristic band and is typically found in the 1600-1650 cm⁻¹ region. For 2-mercaptobenzoxazole (B50546), this band is observed at 1617 cm⁻¹ researchgate.net. The C=C stretching vibrations of the benzene (B151609) ring usually appear as a set of bands in the 1450-1600 cm⁻¹ range researchgate.net.

The C-O stretching vibration of the benzoxazole ether linkage is expected to produce a strong band in the 1200-1300 cm⁻¹ region.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium |

| Aromatic C-H Stretch | > 3000 | Weak to Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=N Stretch (Oxazole) | 1600 - 1650 | Medium to Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-O Stretch (Ether) | 1200 - 1300 | Strong |

Note: The predicted values are based on the analysis of structurally similar compounds and general principles of IR spectroscopy.

Analysis of Hydrogen Bonding Interactions

The presence of the -NH- group in this compound allows for the possibility of intermolecular hydrogen bonding. This can be observed in the IR spectrum as a broadening of the N-H stretching band. The position and shape of this band can be influenced by the concentration of the sample and the solvent used. In concentrated solutions or in the solid state, hydrogen bonding is more prevalent, leading to a broader and lower frequency N-H band. In dilute solutions in non-polar solvents, the band is expected to be sharper and at a higher frequency. The study of these variations can provide insights into the intermolecular interactions of the compound.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of this compound and its derivatives. It provides information on the mass-to-charge ratio (m/z) of the parent molecule and its fragments, which is essential for both identification and structural elucidation. nih.gov

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous identification of synthesized compounds. nih.gov Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the determination of the precise elemental composition of a molecule. nih.gov For this compound (C₈H₉N₃O), HRMS can distinguish its molecular formula from other potential isomers or compounds with the same nominal mass. This high degree of accuracy is invaluable for confirming the identity of new chemical entities without ambiguity. amazonaws.com The technique is often paired with electrospray ionization (ESI) to analyze compounds from a liquid phase. nih.gov

Table 1: Theoretical HRMS Data for this compound

| Molecular Formula | Adduct | Calculated Exact Mass ([M+H]⁺) |

|---|---|---|

| C₈H₉N₃O | [M+H]⁺ | 164.08184 |

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar, nitrogen-containing heterocyclic compounds like this compound. nih.govnih.gov In ESI-MS/MS experiments, the protonated molecule ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. researchgate.net

The fragmentation pattern provides a roadmap of the molecule's structure. For this compound, fragmentation is expected to occur at the weakest bonds, primarily involving the hydrazino side chain and the benzoxazole core. Key fragmentation pathways would likely include the cleavage of the N-N bond in the methylhydrazino group and various ring-opening fragmentations of the benzoxazole system. nih.gov The analysis of these fragments helps to confirm the connectivity of the atoms within the molecule. fateallchem.dk

Table 2: Plausible ESI-MS/MS Fragmentation Patterns for Protonated this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Origin of Fragment |

|---|---|---|---|

| 164.08 | 133.05 | CH₅N (Methylamine) | Cleavage of the exocyclic C-N bond |

| 164.08 | 119.05 | CH₃N₂ (Methyl-diazene) | Cleavage of the N-N bond and rearrangement |

| 119.05 | 92.05 | HCN (Hydrogen Cyanide) | Fragmentation of the benzoxazole ring |

| 119.05 | 91.04 | CO (Carbon Monoxide) | Fragmentation of the oxazole part of the ring |

Elemental Analysis

Elemental analysis is a fundamental technique used to verify the empirical formula of a newly synthesized compound. It provides the percentage composition of elements—typically carbon (C), hydrogen (H), and nitrogen (N)—within the molecule. uobaghdad.edu.iq The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula. A close correlation (typically within ±0.4%) between the found and calculated values provides strong evidence for the compound's elemental composition and purity. nih.govresearchgate.net

Table 3: Elemental Composition of this compound (C₈H₉N₃O)

| Element | Molecular Mass | Theoretical Percentage (%) |

|---|---|---|

| Carbon (C) | 96.10 | 58.88% |

| Hydrogen (H) | 9.07 | 5.56% |

| Nitrogen (N) | 42.02 | 25.75% |

| Oxygen (O) | 16.00 | 9.81% |

Single Crystal X-ray Diffraction (for relevant derivatives and complexes)

For compounds that can be obtained in a crystalline form, single-crystal X-ray diffraction is the most powerful method for determining the absolute three-dimensional structure. beilstein-journals.org This technique provides precise information on bond lengths, bond angles, and torsion angles, confirming the connectivity of atoms and revealing the molecule's conformation and stereochemistry in the solid state. nih.govnih.gov While obtaining a suitable single crystal of the parent compound can be challenging, derivatives are often synthesized to facilitate crystallization. The resulting crystal structure provides definitive proof of the molecular architecture and can reveal intermolecular interactions such as hydrogen bonding. beilstein-journals.orgresearchgate.net

Table 4: Representative Crystallographic Data for a Benzoxazole Derivative

| Parameter | Example Value |

|---|---|

| Crystal System | Triclinic nih.gov |

| Space Group | P-1 nih.gov |

| Unit Cell Dimensions (Å, °) | a = 8.1, b = 9.2, c = 10.5, α = 75, β = 80, γ = 85 |

| Volume (ų) | 740 |

| Z (Molecules per unit cell) | 2 |

| Calculated Density (g/cm³) | 1.45 |

Note: Data are hypothetical and representative of typical values found for related structures. nih.gov

Chromatographic Purity Assessment (e.g., GC-MS, HPLC)

Chromatographic techniques are essential for assessing the purity of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed to separate the target compound from any unreacted starting materials, by-products, or other impurities. nih.gov

In HPLC, the compound is passed through a column under high pressure, and its retention time is a characteristic property that helps in its identification and quantification. A pure compound should ideally appear as a single, sharp peak. Coupling liquid chromatography to high-resolution mass spectrometry (LC-HRMS) is a powerful combination for both purity assessment and identification of trace-level impurities. nih.gov GC-MS is suitable for volatile and thermally stable derivatives, providing both chromatographic separation and mass spectral data for unequivocal peak identification. amazonaws.com The purity is typically determined by the percentage area of the main peak in the chromatogram.

Reactivity Profile and Chemical Derivatization of 2 1 Methylhydrazino Benzoxazole

Reactions of the Hydrazino Moiety

The hydrazino group (-NH-NHCH₃) in 2-(1-Methylhydrazino)benzoxazole is the primary site of its chemical reactivity, readily undergoing reactions with electrophilic species.

Condensation Reactions with Carbonyl Compounds (Aldehydes, Ketones)

The terminal nitrogen atom of the methylhydrazino group in this compound exhibits nucleophilic character, enabling it to react with the electrophilic carbon atom of carbonyl compounds. These condensation reactions, typically catalyzed by acid or base, result in the formation of hydrazones, which are compounds containing the R₁R₂C=NNH-R₃ functional group. libretexts.org

The reaction with aldehydes (R-CHO) and ketones (R₂C=O) proceeds through a nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule to form the corresponding hydrazone. libretexts.org The general mechanism involves the initial formation of a carbinolamine intermediate, which then dehydrates to yield the final product. The presence of the methyl group on the nitrogen atom attached to the benzoxazole (B165842) ring influences the reactivity and the nature of the products formed.

The reaction of hydrazines with aldehydes and ketones is a well-established method for the synthesis of hydrazones. xiahepublishing.com These reactions are often carried out in solvents like ethanol (B145695) under mild conditions. researchgate.net For instance, the condensation of 2-aminobenzohydrazide with various aldehydes and ketones has been shown to yield hydrazone and quinazoline (B50416) derivatives, respectively. researchgate.net Similarly, the condensation of 2-aminothiophenols with carbonyl compounds is a known route to 2-substituted benzothiazoles. nih.gov

Acylation Reactions (e.g., with Anhydrides)

The hydrazino moiety of this compound can also undergo acylation reactions with acylating agents such as acid anhydrides. In these reactions, one or both of the nitrogen atoms of the hydrazino group can be acylated, depending on the reaction conditions and the stoichiometry of the reactants.

Acylation typically occurs at the more nucleophilic terminal nitrogen atom. The reaction with an acid anhydride (B1165640), such as acetic anhydride, would lead to the formation of an N-acetyl derivative. The investigation into the acylation of related benzoxazole structures, like benzoxazolin-2-ones, has shown that N-acylation is a principal reaction pathway. nih.gov For example, the reaction of 2-aminobenzohydrazide with tetrabromophthalic anhydride has been reported to furnish a phthalazino-quinazoline derivative. researchgate.net

Formation of Schiff Base Ligands and Complexation Chemistry

The hydrazones derived from this compound are valuable as Schiff base ligands, capable of coordinating with various metal ions.

Synthesis of Schiff Base Ligands Incorporating the this compound Unit

Schiff base ligands are typically synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. xiahepublishing.com In the context of this compound, the hydrazones formed from its reaction with aldehydes or ketones are, in fact, Schiff bases. These ligands possess at least one azomethine group (-C=N-).

The synthesis of these Schiff base ligands often involves refluxing a mixture of this compound and the desired carbonyl compound in an appropriate solvent, such as ethanol. sciencepub.net The resulting Schiff base ligand can then be isolated and purified before being used in complexation reactions. The synthesis of Schiff bases from various hydrazides and carbonyl compounds is a widely reported method. researchgate.netresearchgate.net

Coordination with Transition Metal Ions (e.g., Co(II/III), Fe(II/III), Ni(II), Cu(II), Zn(II), Pd(II), Pt(II))

Schiff base ligands derived from this compound are effective chelating agents for a wide range of transition metal ions. The presence of multiple donor atoms, including the nitrogen atoms of the hydrazone moiety and the nitrogen and oxygen atoms of the benzoxazole ring, allows these ligands to form stable complexes with metals.

The coordination chemistry of similar Schiff base ligands with transition metals such as Co(II), Ni(II), Cu(II), and Zn(II) has been extensively studied. researchgate.netnih.gov These complexes often exhibit interesting geometries and electronic properties. The formation of metal complexes with Schiff bases derived from benzimidazole (B57391), a related heterocyclic system, has also been well-documented. nih.govrsc.org The reaction typically involves mixing the Schiff base ligand with a salt of the desired metal ion in a suitable solvent. nih.govnih.gov The resulting metal complexes can then be characterized by various spectroscopic and analytical techniques.

| Metal Ion | Potential Coordination Geometry | Reference |

| Co(II) | Octahedral | researchgate.netresearchgate.net |

| Fe(III) | Octahedral | nih.gov |

| Ni(II) | Octahedral, Tetrahedral | researchgate.netnih.gov |

| Cu(II) | Octahedral, Tetrahedral | nih.gov |

| Zn(II) | Tetrahedral, Octahedral | researchgate.netnih.gov |

| Pd(II) | Square Planar | rsc.org |

| Pt(II) | Square Planar | illinois.edu |

Structural Characterization of Metal Complexes

The structural elucidation of the metal complexes formed with Schiff base ligands derived from this compound is crucial for understanding their chemical and physical properties. A variety of techniques are employed for this purpose.

Infrared (IR) spectroscopy is used to identify the coordination sites of the ligand. Changes in the vibrational frequencies of the C=N (azomethine) and other functional groups upon complexation provide evidence of metal-ligand bond formation. nih.gov Elemental analysis helps to determine the stoichiometry of the metal complexes. researchgate.net

Further Functionalization of the Benzoxazole Core

The benzoxazole scaffold present in this compound offers several positions for further chemical modification. The primary sites for functionalization are the C-H bonds of the benzene (B151609) ring. The reactivity of these positions is dictated by the directing effects of the fused oxazole (B20620) ring and the existing substituents.

Electrophilic aromatic substitution is a fundamental class of reactions for the functionalization of aromatic rings. In the context of benzoxazole, the fused benzene ring is generally considered to be electron-rich and thus susceptible to attack by electrophiles. The inherent aromaticity of the benzoxazole ring system means it tends to undergo substitution reactions, which preserve the aromatic core, rather than addition reactions that would disrupt it. youtube.comlibretexts.org

The mechanism of electrophilic aromatic substitution on benzene involves the attack of an electrophile on the electron-rich pi system of the ring, forming a positively charged intermediate known as a sigma complex or arenium ion. libretexts.org This intermediate then loses a proton to restore the aromaticity of the ring. libretexts.org The rate and regioselectivity of the substitution are heavily influenced by the nature of the substituents already present on the ring.

While specific examples of electrophilic aromatic substitution reactions carried out directly on this compound are not extensively documented in the literature, general principles of electrophilic substitution on benzoxazole derivatives can be applied. For instance, nitration and halogenation are common electrophilic substitution reactions. The nitration of benzene, for example, typically employs a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO2+) as the electrophile. chemguide.co.uk Halogenation can be achieved using a halogen in the presence of a Lewis acid catalyst. chemguide.co.uk The conditions for such reactions would need to be carefully optimized to achieve selective substitution on the benzoxazole core of this compound.

Transition metal-catalyzed C-H activation has emerged as a powerful and atom-economical tool for the functionalization of heterocyclic compounds, including benzoxazoles. researchgate.net These methods allow for the direct formation of carbon-carbon and carbon-heteroatom bonds, avoiding the need for pre-functionalized starting materials. nih.gov Both palladium and copper catalysts have been successfully employed for the C-H arylation of the benzoxazole core, primarily at the C2 position.

Palladium-Catalyzed Reactions:

Palladium catalysts are highly effective for the direct arylation of azoles with aryl halides. researchgate.net The general mechanism for palladium-catalyzed C-H activation often involves the formation of a cyclometalated intermediate. nih.gov For benzoxazoles, the C2-H bond is particularly susceptible to activation due to its position adjacent to the heteroatoms. While much of the research has focused on the functionalization of the C2 position, these methods can be adapted for the functionalization of the benzene ring of the benzoxazole core, particularly when a directing group is employed to guide the catalyst to a specific C-H bond. nih.govnih.gov For instance, palladium-catalyzed C-H activation has been utilized for the synthesis of 2,4,5-trisubstituted oxazoles from simple arenes and nitriles. rsc.org This highlights the potential for functionalizing the aromatic core of the benzoxazole system.

Copper-Catalyzed Reactions:

Copper catalysts offer a more economical and environmentally friendly alternative to palladium for C-H activation and arylation reactions. beilstein-journals.orgnih.gov Copper-catalyzed direct 2-arylation of benzoxazoles with aryl bromides has been reported to proceed in good to excellent yields. nih.gov These reactions are typically carried out in the presence of a copper(I) or copper(II) salt and a suitable ligand. For example, a CuI/PPh3-based catalyst has been shown to promote the installation of various aryl and heteroaryl groups at the C2 position of benzoxazoles. nih.gov More recent developments have focused on the use of supported copper catalysts, which can be easily recovered and reused, making the process more sustainable. beilstein-journals.orgnih.gov Microwave irradiation has also been employed to accelerate these copper-catalyzed C-H amination reactions of benzoxazoles. beilstein-journals.orgnih.govunito.it

The table below summarizes representative conditions for the copper-catalyzed C-H amination of benzoxazole, which could be adapted for the functionalization of this compound.

| Catalyst | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| CuCl | Piperidine | Acetonitrile (B52724) | 80 | 2 | 78 |

| CuCl2 | Piperidine | Toluene | Reflux | 14 | Lower Yield |

| Supported Cu(I) | Various Amines | Acetonitrile | MW | 1.5-2 | High |

This data is based on the C-H amination of the parent benzoxazole and serves as a potential starting point for the functionalization of this compound. beilstein-journals.orgnih.gov

The introduction of electron-withdrawing groups (EWGs) and electron-releasing groups (ERGs) onto the benzoxazole core can significantly modulate the electronic properties and, consequently, the biological activity and material properties of the resulting derivatives.

Electron-Withdrawing Groups (EWGs):

Common EWGs include nitro (-NO2), cyano (-CN), and sulfonyl (-SO2R) groups. These groups can be introduced onto the benzoxazole ring through various synthetic methodologies. For instance, the synthesis of 2-sulfonyl carbazoles has been achieved via oxidative C-H functionalization of tetrahydrocarbazoles with sulfonyl hydrazides, a strategy that could potentially be adapted for the sulfonation of the benzoxazole ring. nih.gov The presence of EWGs on the benzoxazole ring can influence its reactivity in subsequent reactions. For example, in the synthesis of 2-substituted benzoxazoles, the presence of a nitro group on the 2-aminophenol (B121084) precursor is well-tolerated. nih.gov

Electron-Releasing Groups (ERGs):

Typical ERGs include alkyl (-R), alkoxy (-OR), and amino (-NR2) groups. The introduction of these groups can enhance the electron density of the benzoxazole ring system. The synthesis of benzoxazole derivatives bearing ERGs has been accomplished through various means. For example, the reaction of 2-aminophenols containing a methyl group at the 4-position with benzaldehydes can provide the desired benzoxazole products. nih.gov

The functionalization of the benzoxazole core with both EWGs and ERGs can also be achieved through the palladium- and copper-catalyzed C-H activation methods discussed previously. By selecting appropriate coupling partners, a wide range of functional groups can be installed on the benzoxazole ring. For instance, the reaction of 2-methylbenzothiazole (B86508) with substrates bearing electron-withdrawing or electron-donating substituents has been shown to be compatible, affording the corresponding products in good yields. nih.gov

The table below provides examples of how different substituents on the reactants can lead to the introduction of electron-withdrawing and electron-releasing groups on the final benzoxazole product, based on general synthetic methods.

| Reactant 1 (Benzaldehyde derivative) | Reactant 2 (2-Aminophenol derivative) | Resulting Substituent on Benzoxazole | Substituent Type |

| p-Chlorobenzaldehyde | 2-Aminophenol | Chloro | Electron-Withdrawing |

| Benzaldehyde | 2-Amino-4-methylphenol | Methyl | Electron-Releasing |

| Benzaldehyde | 2-Amino-4-chlorophenol | Chloro | Electron-Withdrawing |

This table illustrates the synthesis of substituted benzoxazoles from substituted precursors, a common strategy to obtain derivatives with desired electronic properties. nih.gov

Computational and Theoretical Investigations of 2 1 Methylhydrazino Benzoxazole

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of 2-(1-Methylhydrazino)benzoxazole at the atomic level. These computational methods provide insights into the molecule's electronic structure, stability, and spectroscopic characteristics, which are fundamental to understanding its chemical behavior and potential applications.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G**, are utilized to determine its optimized molecular geometry and electronic properties. researchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional model of the molecule.

The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. researchgate.netnih.gov A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. DFT studies on similar benzoxazole (B165842) derivatives have shown that the introduction of different functional groups can significantly alter these electronic properties. nih.gov

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis of this compound involves identifying the most stable arrangements of its atoms in space and the energy barriers between these different conformations. This exploration of the molecule's potential energy surface helps to create an "energy landscape," which maps the various low-energy conformations. nih.gov

For molecules with flexible side chains, such as the 1-methylhydrazino group, multiple conformations can exist. Computational methods can determine the relative energies of these conformers, identifying the most energetically favorable one. nih.gov In some cases, intramolecular hydrogen bonding can play a significant role in stabilizing a particular conformation. nih.gov Understanding the preferred conformation is crucial as it dictates how the molecule might interact with biological targets. nih.gov

Vibrational frequency analysis, typically performed using DFT calculations, predicts the infrared (IR) and Raman spectra of a molecule. researchgate.net By calculating the vibrational modes and their corresponding frequencies, researchers can assign the peaks observed in experimental spectra to specific molecular motions, such as stretching, bending, and wagging of chemical bonds. researchgate.net

Molecular Modeling and Simulations

Molecular modeling and simulations are indispensable tools for predicting and analyzing the interactions of small molecules like this compound with biological macromolecules. These computational techniques provide dynamic and energetic insights that are often difficult to obtain through experimental methods alone.

Molecular dynamics (MD) simulations provide a dynamic view of how a ligand, such as this compound, interacts with its biological target, typically a protein, over time. researchgate.netnih.gov These simulations model the movements and interactions of all atoms in the system, offering a detailed picture of the stability of the ligand-protein complex. nih.gov

Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual amino acid residues, which highlights flexible regions of the protein. researchgate.net Hydrogen bond analysis throughout the simulation reveals the persistence of crucial interactions that stabilize the binding. researchgate.net By observing these dynamic interactions, researchers can gain a deeper understanding of the binding mechanism. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to predict their binding affinity for a specific target. nih.gov For this compound, docking studies can identify potential biological targets and predict how it might bind within the active site of a protein. researchgate.net

The results of docking studies are often expressed as a docking score, which is an estimation of the binding free energy. nih.gov A lower (more negative) docking score generally indicates a more favorable binding interaction. nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's binding pocket. researchgate.net For instance, docking studies on similar benzoxazole derivatives have been used to predict their binding affinity to targets like kinases and other enzymes. nih.gov

Table of Predicted Binding Affinities for Benzoxazole Derivatives against Various Targets

| Compound/Derivative | Target Protein | Docking Score (kcal/mol) |

| Imidazole Derivative C10 | EGFR kinase domain | -8.6 nih.gov |

| Benzimidazole-based derivative | α,β-tubulin | -9.69 nih.gov |

| Benzimidazole (B57391)/triphenylamine hybrid | PDGFRα_T674I | -61.44 (Binding Free Energy) nih.gov |

| Benzimidazole/triphenylamine hybrid | EGFR WT | -58.82 (Binding Free Energy) nih.gov |

| Benzimidazole/triphenylamine hybrid | EGFR_T790M/L858R | -51.02 (Binding Free Energy) nih.gov |

| Imidazolidinone Derivative 3 | COX-2 | -11.569 najah.edu |

| Imidazolidinone Derivative 5 | COX-2 | -11.240 najah.edu |

| Note: This table presents data for various benzoxazole and related heterocyclic derivatives from different studies to illustrate the application of docking studies. The specific docking score for this compound would require a dedicated computational study. |

Pharmacophore Modeling (Ligand-Based and Structure-Based Approaches)

Pharmacophore modeling is a crucial computational tool in drug discovery, used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to interact with a specific biological target. This approach is applied to derivatives of the benzoxazole scaffold to understand their biological activity, such as anticancer properties. nih.gov

Generation of Pharmacophore Models

The generation of pharmacophore models for benzoxazole derivatives often involves both ligand-based and structure-based methods. Ligand-based models are created by aligning a set of active molecules and extracting the common chemical features responsible for their activity. For instance, in studies of benzoxazole derivatives with cytotoxic activity against cancer cell lines like HeLa and non-cancerous L929 cells, distinct pharmacophore models can be generated for each cell line. nih.gov These models might identify key features such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers.

Structure-based models, conversely, are derived from the three-dimensional structure of the target protein in complex with a ligand. For benzoxazoles targeting enzymes like VEGFR-2, pharmacophore models identify essential requirements for inhibition, which typically include a hydrogen bond donor, a hydrogen bond acceptor, a hydrophobic region, and an aromatic ring. researchgate.net These models serve as a 3D query for screening large compound libraries.

Application in Virtual Screening

Pharmacophore models are powerful tools for virtual screening, a computational technique used to search large databases of chemical compounds for molecules that are likely to be active at a specific biological target. nih.govnih.gov Once a pharmacophore model is generated and validated, it can be used to rapidly screen libraries containing millions of compounds.

The process involves fitting each molecule from the database to the pharmacophore model. Compounds that match the model's features in the correct 3D orientation are selected as "hits." This significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources. This approach has been successfully used to identify novel, non-peptidic inhibitors for targets like matrix metalloproteinases (MMPs) by starting with known ligands to build a query for a virtual screening campaign. nih.gov The identified hits can then be further optimized to improve their potency and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For benzoxazole derivatives, 3D-QSAR studies are particularly valuable for understanding the structural requirements for activity and for designing more potent compounds. nih.gov

3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build models. These models correlate the biological activity (e.g., pIC₅₀ values) of a set of aligned molecules with their 3D properties, such as steric and electrostatic fields (in CoMFA) or similarity indices for steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields (in CoMSIA). nih.gov

For a series of benzoxazole derivatives acting as anticancer agents, QSAR models have been developed for different cancer cell lines, including HepG2, HCT-116, and MCF-7. nih.gov These models are validated using statistical methods, such as the cross-validated correlation coefficient (Rcv²) and the predictive correlation coefficient (Rpred²), to ensure their reliability. The resulting 3D contour maps from CoMFA and CoMSIA provide visual guidance on where modifications to the molecular structure would likely enhance or diminish biological activity. nih.gov

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions involving benzoxazole derivatives. Theoretical calculations can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the most energetically favorable pathways. nih.gov

For example, studies on the atmospheric oxidation of related benzothiazole (B30560) compounds by OH radicals use computational methods to detail complex reaction sequences. nih.gov Such a mechanism for a substituted benzoxazole could involve initial hydrogen abstraction, followed by a multi-stage process involving interactions with molecular oxygen and other atmospheric species. These calculations can reveal intricate details, including spin state changes that are crucial for the reaction to proceed. nih.gov

In the context of synthesis, computational chemistry can help understand the reactivity of precursors. The synthesis of 2-hydrazino benzoxazole, a key intermediate, is achieved by reacting 2-mercaptobenzoxazole (B50546) with hydrazine (B178648). researchgate.net Computational studies can model this nucleophilic substitution reaction to explain the regioselectivity and reaction kinetics, guiding the optimization of reaction conditions.

Advanced Computational Analyses (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal structure. This analysis is instrumental in understanding the crystal packing of benzoxazole derivatives. nih.govnih.gov The Hirshfeld surface is a 3D representation of the space a molecule occupies in a crystal, color-coded to show different types of intermolecular contacts and their relative strength.

This technique provides quantitative insights into the forces governing the solid-state structure of these compounds.

Structure Activity and Structure Property Relationship Studies of 2 1 Methylhydrazino Benzoxazole Derivatives

Influence of Substituents on Chemical Reactivity and Stability

The chemical reactivity and stability of 2-(1-methylhydrazino)benzoxazole derivatives are significantly influenced by the electronic and steric nature of substituents on the benzoxazole (B165842) ring and the hydrazino moiety. The core structure comprises a benzoxazole system, which is an aromatic bicyclic heterocycle, fused to a methylhydrazine group at the 2-position.

The hydrazine (B178648) group (-NH-NH-CH₃) is a key functional group that imparts specific reactivity to the molecule. The nitrogen atoms of the hydrazino group are nucleophilic, and the reactivity of this group can be modulated by substituents on the benzoxazole ring. Electron-withdrawing groups on the benzoxazole ring can decrease the nucleophilicity of the hydrazine nitrogen atoms, while electron-donating groups would be expected to increase it.

The stability of the benzoxazole ring itself is generally high due to its aromatic character. However, the presence of the hydrazino group can introduce potential sites for metabolic transformation, such as oxidation or cleavage of the N-N bond.

In closely related 2-hydrazinobenzoxazole derivatives, the hydrazino group is often used as a synthetic handle to create more complex molecules, such as hydrazones, through condensation reactions with aldehydes and ketones. The reactivity of the hydrazino group in these reactions is influenced by the electronic environment of the benzoxazole ring. For instance, the synthesis of 2-[(α-methylbenzylidene)hydrazino]benzoxazole derivatives proceeds by reacting 2-hydrazinobenzoxazole with substituted acetophenones. nih.gov

The introduction of a methyl group on the nitrogen atom, as in this compound, can influence the steric accessibility and the electronic nature of the hydrazine moiety, which in turn affects its reactivity in comparison to the unsubstituted 2-hydrazinobenzoxazole.

Correlation between Structural Modifications and Biological Target Interactions

The interaction of this compound derivatives with biological targets is intricately linked to their three-dimensional structure and the distribution of electronic charge across the molecule. While specific target interaction studies for this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally similar benzoxazole derivatives.

For instance, in a study of 2-[(α-methylbenzylidene)hydrazino]benzoxazole derivatives, the nature of the substituent on the benzylidene ring was found to have a significant impact on their antimicrobial activity. nih.gov This suggests that the electronic properties of the substituent influence the binding affinity of the molecule to its biological target.

The general structure-activity relationship for many biologically active benzoxazole derivatives indicates that the substituent at the 2-position plays a crucial role in determining the compound's interaction with its target. The hydrazine moiety in this compound can act as a hydrogen bond donor and acceptor, which is a critical feature for binding to many biological macromolecules like proteins and nucleic acids. The methyl group on the hydrazine can also participate in hydrophobic interactions within a binding pocket.

Molecular docking studies on other 2-substituted benzoxazoles have suggested that their antibacterial activity can be attributed to the inhibition of enzymes like DNA gyrase. nih.gov The binding affinity in such cases is governed by a combination of hydrogen bonding, hydrophobic interactions, and electrostatic interactions. It is plausible that this compound derivatives could interact with similar targets, with the specific substitution pattern on the benzoxazole ring fine-tuning the binding affinity.

The table below presents data on the antimicrobial activity of some 2-[(α-methylbenzylidene)hydrazino]benzoxazole derivatives, which can serve as a model for understanding the potential impact of substituents on the biological activity of this compound analogs.

| Compound | Substituent (R) on Benzylidene Ring | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |

| 1 | H | >500 | >500 | >500 |

| 2 | 4-CH₃ | 250 | 500 | 250 |

| 3 | 4-Cl | 62.5 | 125 | 62.5 |

| 4 | 4-NO₂ | 31.25 | 62.5 | 31.25 |

| 5 | 2-Cl | 125 | 250 | 125 |

| 6 | 2-NO₂ | 62.5 | 125 | 62.5 |

Data derived from a study on 2-[(α-methylbenzylidene)hydrazino]benzoxazoles. nih.gov

Impact of Substitutions on Molecular Properties Relevant to Biological Activity

The biological activity of a drug molecule is not solely dependent on its interaction with the target but also on its pharmacokinetic properties, which are governed by its physicochemical characteristics. For this compound derivatives, substituents can significantly alter molecular properties such as lipophilicity, electronic distribution, and steric parameters, which in turn affect their absorption, distribution, metabolism, and excretion (ADME) profile.

The following table summarizes the expected impact of different types of substituents on the molecular properties of this compound derivatives and their potential biological consequences.

| Substituent Type on Benzoxazole Ring | Expected Impact on Lipophilicity (log P) | Expected Impact on Electronic Properties | Potential Biological Consequence |

| Alkyl groups (e.g., -CH₃, -C₂H₅) | Increase | Electron-donating | Enhanced membrane permeability, potential for increased hydrophobic interactions with target. |

| Halogens (e.g., -Cl, -F) | Increase | Electron-withdrawing | Enhanced membrane permeability, potential for improved binding affinity through halogen bonding. |

| Nitro group (-NO₂) | Slight Increase | Strongly electron-withdrawing | May enhance binding to certain targets and can be a site for metabolic reduction. |

| Hydroxyl group (-OH) | Decrease | Electron-donating (by resonance), electron-withdrawing (by induction) | Increased aqueous solubility, potential for hydrogen bonding with target. |

| Methoxy (B1213986) group (-OCH₃) | Slight Increase | Electron-donating | May improve metabolic stability and can influence binding. |

Mechanistic Investigations of Biological Activities of 2 1 Methylhydrazino Benzoxazole and Its Derivatives

Enzyme Inhibition Mechanisms

The benzoxazole (B165842) scaffold is a key feature in many enzyme inhibitors. Derivatives of 2-(1-Methylhydrazino)benzoxazole have been investigated for their ability to block the active sites of several critical enzymes involved in disease progression.

Cyclooxygenase (COX) enzymes are central to the inflammatory pathway, catalysing the conversion of arachidonic acid to prostaglandins. There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in maintaining normal physiological functions, COX-2 is inducible and its expression is elevated during inflammation. The cytotoxic properties of some benzoxazoles have been linked to the inhibition of cyclooxygenase-2 (COX-2). mdpi.com Nonsteroidal anti-inflammatory drugs (NSAIDs) like flunoxaprofen (B1672895) and benoxaprofen, which contain the benzoxazole core, are known for their anti-inflammatory effects. nih.gov The ability of certain benzoxazole derivatives to selectively inhibit COX-2 over COX-1 is a key area of research to develop anti-inflammatory agents with fewer gastrointestinal side effects.

DNA topoisomerases are vital enzymes that manage the topological states of DNA during replication, transcription, and chromosome segregation. esisresearch.orgnih.gov They are established targets for anticancer drugs. nih.gov Several 2,5-disubstituted-benzoxazole derivatives have demonstrated significant inhibitory activity against eukaryotic DNA topoisomerase I and II. esisresearch.orgnih.gov

For instance, certain benzoxazole compounds were found to be potent inhibitors of eukaryotic DNA topoisomerase II, with some showing higher potency than the reference drug etoposide. esisresearch.orgnih.gov Specifically, 2-(p-nitrobenzyl)benzoxazole and 5-Chloro-2-(p-methylphenyl)benzoxazole exhibited significant inhibition of topoisomerase II. esisresearch.orgnih.gov Another study identified 2-(4'-bromophenyl)-6-nitrobenzoxazole as a particularly effective Topoisomerase II inhibitor. researchgate.net The mechanism often involves the stabilization of the enzyme-DNA cleavage complex, leading to DNA strand breaks and ultimately cell death. mdpi.com

In the context of antibacterial activity, DNA gyrase, a type II topoisomerase found in bacteria, is a primary target. The inhibition of DNA gyrase disrupts DNA replication and repair, leading to bacterial cell death. Benzoxazole derivatives have shown promise as antibacterial agents, and their mechanism is often attributed to the inhibition of this essential bacterial enzyme. nih.govmdpi.com

Table 1: Inhibitory Activity of Benzoxazole Derivatives against Topoisomerase II

| Compound | Target Enzyme | IC50 (µM) | Reference |

| 2-(p-Nitrobenzyl)benzoxazole (6) | Eukaryotic DNA Topoisomerase II | 17.4 | esisresearch.orgnih.gov |

| 5-Chloro-2-(p-methylphenyl)benzoxazole (4) | Eukaryotic DNA Topoisomerase II | 22.3 | esisresearch.orgnih.gov |

| 5-Nitro-2-(p-nitrobenzyl)benzoxazole (8) | Eukaryotic DNA Topoisomerase II | 91.41 | esisresearch.orgnih.gov |

| 2-(4'-Bromophenyl)-6-nitrobenzoxazole (1f) | Human Topoisomerase IIα | 71 | researchgate.net |

| 2-(4'-tert-Butyl-phenyl)-6-nitrobenzoxazole (1c) | Human Topoisomerase I | 104 | researchgate.net |

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical for treating neurodegenerative diseases like Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov Benzoxazole derivatives have emerged as potent inhibitors of these cholinesterases. mdpi.comnih.gov

Studies have shown that various 2-aryl-6-carboxamide benzoxazole derivatives can inhibit both AChE and BChE. nih.gov For example, the compound 2-(1H-pyrrol-2-yl)benzo[d]oxazol-6-yl)(morpholino)methanone (compound 36) was identified as a potent, mixed-type dual inhibitor of both enzymes, with inhibitory concentrations in the nanomolar range, surpassing the efficacy of the standard drug donepezil. nih.gov Similarly, 4-(Naphtho[1,2-d] nih.govnih.govoxazol-2-yl)benzene-1,3-diol showed nanomolar activity against AChE and moderate inhibition of BChE. mdpi.com The inhibitory mechanism often involves the benzoxazole structure binding to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzymes. nih.gov

Table 2: Cholinesterase Inhibitory Activity of Benzoxazole Derivatives

| Compound | Target Enzyme | IC50 | Ki | Reference |

| Compound 36 | AChE | 12.62 nM | - | nih.gov |

| Compound 36 | BChE | 25.45 nM | 20.26 ± 1.56 nM | nih.gov |

| 4-(Naphtho[1,2-d] nih.govnih.govoxazol-2-yl)benzene-1,3-diol | AChE | 58 nM | - | mdpi.com |

| 4-(Naphtho[1,2-d] nih.govnih.govoxazol-2-yl)benzene-1,3-diol | BChE | 981 nM | - | mdpi.com |

| Compound M13 (Benzothiazolone derivative) | BChE | 1.21 µM | 1.14 ± 0.21 µM | mdpi.com |

| Compound M2 (Benzothiazolone derivative) | BChE | 1.38 µM | - | mdpi.com |

Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. nih.gov This makes them attractive targets for anticancer drug development. nih.gov The Aurora kinase family, particularly Aurora B, plays a vital role in cell division, and its inhibition can lead to failed mitosis and apoptosis in cancer cells. nih.govnih.gov

Novel series of benzoxazole analogs have been designed and synthesized as inhibitors of Aurora kinases. nih.gov Some of these compounds exhibited promising activity against Aurora B kinase, with structure-activity relationship studies indicating that factors like linker length and halogen substitution are important for potency. nih.gov For example, compound 13q from one study showed good efficacy in a prostate cancer xenograft model. nih.gov Molecular docking studies suggest these inhibitors bind to the ATP-binding pocket of the kinase. nih.gov

Beyond Aurora kinases, benzoxazole derivatives have been shown to inhibit other protein kinases involved in cancer, such as Cyclin-Dependent Kinases (CDKs), EGFR, and Her2. mdpi.com For instance, certain benzimidazole-benzylidenebenzohydrazide hybrids displayed potent, multi-kinase inhibitory activity against EGFR, Her2, CDK2, and AURKC. mdpi.com

Table 3: Protein Kinase Inhibitory Activity of Benzoxazole and Related Derivatives

| Compound | Target Kinase | IC50 (nM) | Reference |

| Compound 6h | EGFR | 73.2 | mdpi.com |

| Compound 6h | Her2 | 23.2 | mdpi.com |

| Compound 6h | CDK2 | 284 | mdpi.com |

| Compound 6h | AURKC | 11 | mdpi.com |

| Compound 8d (Benzoxazole derivative) | VEGFR-2 | 55.4 | nih.gov |

| Compound 8a (Benzoxazole derivative) | VEGFR-2 | 57.9 | nih.gov |

| Compound 8e (Benzoxazole derivative) | VEGFR-2 | 74.1 | nih.gov |

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.gov Inhibiting the VEGFR-2 signaling pathway is a major strategy in anti-angiogenic cancer therapy. nih.gov

Numerous studies have focused on developing benzoxazole derivatives as potent VEGFR-2 inhibitors. nih.govnih.govnih.gov These compounds are designed to fit into the ATP-binding site of the VEGFR-2 kinase domain, blocking its autophosphorylation and downstream signaling. nih.govnih.gov For example, compound 12l, a novel benzoxazole derivative, showed promising VEGFR-2 inhibitory activity with an IC50 of 97.38 nM. nih.govresearchgate.net Another derivative, compound 8d, exhibited even more potent VEGFR-2 inhibition with an IC50 of 0.0554 µM, surpassing the activity of the standard drug sorafenib. nih.gov Docking studies have confirmed that these molecules form key interactions, such as hydrogen bonds with essential amino acid residues like Asp1046, within the VEGFR-2 active site. nih.gov

Table 4: VEGFR-2 Inhibitory Activity of Benzoxazole Derivatives

| Compound | VEGFR-2 Inhibition (IC50) | Antiproliferative Activity (HepG2, IC50) | Reference |

| Compound 12l | 97.38 nM | 10.50 µM | nih.govresearchgate.net |

| Compound 14o | 586.3 pg/ml (protein conc.) | 3.22 ± 0.13 µM | nih.gov |

| Compound 14l | 636.2 pg/ml (protein conc.) | 3.84 ± 0.11 µM | nih.gov |

| Compound 14b | 705.7 pg/ml (protein conc.) | 4.61 ± 0.18 µM | nih.gov |

| Compound 8d | 0.0554 µM | 2.43 µM | nih.gov |

| Sorafenib (Reference) | 0.0782 µM | 3.40 µM | nih.gov |

Cellular Pathway Modulation

The ultimate effect of enzyme inhibition by this compound derivatives is the modulation of critical cellular pathways, primarily leading to apoptosis (programmed cell death) and cell cycle arrest in cancer cells.

Inhibition of targets like VEGFR-2, Aurora B kinase, and topoisomerases triggers these downstream effects. nih.govnih.gov For example, benzoxazole derivatives that inhibit VEGFR-2 have been shown to induce apoptosis and cause cell cycle arrest. nih.govnih.govresearchgate.net Compound 12l was found to arrest HepG2 cancer cells primarily at the Pre-G1 and G1 phases of the cell cycle and induced apoptosis in 35.13% of the cell population. nih.govresearchgate.net This apoptotic induction was further confirmed by a significant increase in the levels of pro-apoptotic proteins like caspase-3 and BAX, and a decrease in the anti-apoptotic protein Bcl-2. nih.govresearchgate.net

Similarly, another benzoxazole derivative, compound 14b, induced apoptosis in 16.52% of HepG2 cells and caused a 4.8-fold increase in caspase-3 levels. nih.gov The antitumor mechanism of some 2-acetylpyridine (B122185) hydrazone derivatives of benzoxazole involves the preferential inhibition of RNA and DNA synthesis, which disrupts the cell cycle and leads to cell death. nih.gov These findings highlight that the anticancer activity of these compounds is often a result of a multi-pronged attack on key cellular machinery.

Table 5: Effect of Benzoxazole Derivatives on Apoptosis and Cell Cycle

| Compound | Cell Line | Effect | Observation | Reference |

| 12l | HepG2 | Cell Cycle Arrest | Arrest at Pre-G1 and G1 phases | nih.govresearchgate.net |

| 12l | HepG2 | Apoptosis Induction | 35.13% apoptotic cells | nih.govresearchgate.net |

| 12l | HepG2 | Apoptosis Markers | 2.98-fold increase in Caspase-3, 3.40-fold increase in BAX, 2.12-fold decrease in Bcl-2 | nih.govresearchgate.net |

| 14b | HepG2 | Apoptosis Induction | 16.52% apoptotic cells | nih.gov |

| 14b | HepG2 | Apoptosis Markers | 4.8-fold increase in Caspase-3 | nih.gov |

| 8d | HepG2 | Cell Cycle Arrest | Arrest at Pre-G1 phase | nih.gov |

Induction of Apoptosis (e.g., Caspase-3 Dependent Pathways)

The induction of apoptosis, or programmed cell death, is a key mechanism through which various benzoxazole derivatives exert their anticancer effects. A notable pathway involved is the caspase-dependent cascade, which ultimately leads to the execution of cell death.

One benzoxazole derivative, K313, has been shown to reduce the viability of human B-cell leukemia (Nalm-6) and lymphoma (Daudi) cells in a dose-dependent manner. nih.gov This compound was found to induce apoptosis by activating caspase-9 and caspase-3, as well as poly ADP-ribose polymerase (PARP). nih.gov The activation of caspase-8, which cleaves Bid, leads to a significant decrease in the mitochondrial membrane potential, indicating the involvement of the mitochondrial pathway in the apoptotic process. nih.gov

Furthermore, studies on a novel benzothiazole (B30560) derivative have also highlighted the role of the intrinsic mitochondrial pathway in inducing apoptosis in colorectal cancer cells. nih.gov This process involves the activation of caspase-9, which in turn activates the effector caspase-3 and/or caspase-7. nih.gov The Bcl-2 family of proteins, which includes both anti-apoptotic (Bcl-2, Bcl-xL) and pro-apoptotic (Bax, Bad, Bim) members, plays a crucial role in regulating this pathway. nih.gov The investigated benzothiazole derivative was found to downregulate the expression of Bcl-2 and Bcl-xL while increasing the expression of Bax, Bim, and Bad, leading to increased cleavage of caspase-3. nih.gov

These findings underscore the importance of the caspase-3 dependent mitochondrial pathway in the apoptotic activity of benzoxazole and its related derivatives. The ability of these compounds to trigger this intrinsic cell death mechanism makes them promising candidates for further development as anticancer agents.

Interactions with Biomacromolecules (e.g., DNA Binding)

Benzoxazole derivatives have been shown to interact with DNA, a key biomacromolecule, which can contribute to their biological activities. These interactions can occur through various modes, including intercalation and groove binding, and can lead to the inhibition of essential cellular processes.

Computational studies involving docking and molecular dynamics simulations have been employed to investigate the interaction of 2-(2'-hydroxyphenyl)-benzoxazoles with B-DNA. researchgate.netscielo.br These studies revealed that derivatives with an -NH2 group on the phenolic ring and a -NO2 group on the benzoxazole ring exhibited the most favorable interaction energies with DNA. researchgate.netscielo.br The interactions were found to be stable, with minimal distortion of the DNA structure. researchgate.net The primary modes of interaction observed were minor groove binding and intercalation. scielo.br

Furthermore, some benzoxazole and benzimidazole (B57391) derivatives have been identified as inhibitors of DNA topoisomerases I and II, enzymes crucial for DNA replication and transcription. nih.gov For instance, 5-amino-2-(p-fluorophenyl)benzoxazole and 5-amino-2-(p-bromophenyl)benzoxazole were found to be potent inhibitors of eukaryotic DNA topoisomerase I. nih.gov On the other hand, compounds like 5-chloro-2-(p-methylphenyl)benzoxazole and 2-(p-nitrobenzyl)benzoxazole demonstrated significant inhibitory activity against eukaryotic DNA topoisomerase II. nih.gov

The binding of these derivatives to DNA can also be influenced by their structural properties. For example, the planarity of the molecule is a significant factor for intercalation, where the compound inserts itself between the base pairs of the DNA double helix. scielo.br These interactions can lead to conformational changes in the DNA, such as unwinding of the helix. researchgate.net

The ability of benzoxazole derivatives to bind to DNA and inhibit key enzymes like topoisomerases highlights a critical mechanism underlying their potential therapeutic effects, particularly in cancer chemotherapy.

Antimicrobial Mechanisms

Benzoxazole and its derivatives have demonstrated a broad spectrum of antimicrobial activities, encompassing antibacterial, antifungal, and antiviral properties. nih.govresearchgate.netcore.ac.uk The underlying mechanisms for these activities are diverse and target various essential cellular pathways in microorganisms.

Antibacterial Activity Pathways

The antibacterial action of benzoxazole derivatives is attributed to their ability to interfere with critical bacterial processes. One of the proposed mechanisms is the inhibition of DNA gyrase, an essential enzyme involved in bacterial DNA replication. researchgate.net Molecular docking studies have suggested that the antibacterial activity of certain benzoxazole derivatives can be linked to their ability to inhibit this enzyme. researchgate.net

Several studies have synthesized and evaluated new series of benzoxazole derivatives for their in vitro antibacterial activity against a range of Gram-positive and Gram-negative bacteria. nih.govnih.gov For instance, compounds like 2-[(alpha-methyl-4-chlorobenzylidene)hydrazino]benzoxazole and 2-[(alpha-methyl-4-nitrobenzylidene)hydrazino]benzoxazole have shown notable activity. nih.gov In another study, some newly synthesized benzoxazole derivatives demonstrated potent antibacterial activity, particularly against E. coli. researchgate.net

The development of benzoxazole-2-one derivatives has also yielded compounds with significant antibacterial properties. mdpi.com In vitro analysis of these compounds against bacteria such as Escherichia coli, Bacillus subtilis, Staphylococcus aureus, and Salmonella Enteritidis has shown that some derivatives exhibit wide antibacterial activity. mdpi.com Gram-negative E. coli and Gram-positive B. subtilis appeared to be the most sensitive strains. mdpi.com

The diverse antibacterial mechanisms of benzoxazole derivatives make them promising candidates for the development of new antimicrobial agents to combat bacterial infections.

Antifungal Activity Pathways

The antifungal mechanisms of benzoxazole derivatives involve targeting the fungal cell membrane and inhibiting essential enzymes. One study demonstrated that a particular benzoxazole derivative, C17, exerts its antifungal activity by targeting the mycelial cell membrane. nih.gov This was evidenced by observed changes in mycelial morphology, extracellular polysaccharide formation, and cell membrane permeability and integrity. nih.gov

Another proposed mechanism for the antifungal action of benzoxazole derivatives is the inhibition of specific enzymes. In silico studies have suggested that the predicted inhibition of HSP90 and aldehyde dehydrogenase could explain the antifungal activity of certain compounds. nih.gov Molecular docking studies have also been used to preliminarily verify the antifungal activities by targeting the lipid transfer protein sec14p from S. cerevisiae. mdpi.com

Numerous benzoxazole derivatives have been synthesized and evaluated for their antifungal effects against a variety of phytopathogenic and clinically relevant fungi. nih.govnih.govmdpi.com For example, derivatives of 2-(aryloxymethyl)benzoxazole have shown significant antifungal activities against several plant pathogens. mdpi.com Specifically, compounds with certain substitutions exhibited strong inhibitory effects on the growth of F. solani. mdpi.com Similarly, some 2-(2-Benzoxazolyl)-1-arylethanone and 2-(2-Benzoxazolyl)-1-alkylethanone derivatives displayed good inhibitory activity against Phomopsis sp. nih.gov

The evaluation of benzoxazole and benzothiazole derivatives against Candida species has also yielded promising results, with some compounds showing strong antimicrobial action against C. krusei, C. albicans, and C. tropicalis. nih.gov The biological activity in C. albicans was found to occur at the plasma membrane. nih.gov

These findings highlight the potential of benzoxazole derivatives as a source for novel antifungal agents with diverse mechanisms of action.

Antiviral Activity Pathways

Benzoxazole derivatives have been investigated for their antiviral properties against a range of viruses. The mechanisms of action appear to involve interference with different stages of the viral life cycle.

One study on benzotriazole (B28993) derivatives, which share a similar heterocyclic core, revealed that a particular compound, 18e, exhibited selective antiviral activity against Coxsackievirus B5 (CVB5), a member of the Picornaviridae family. nih.gov Further investigation into its mechanism of action suggested that the compound interferes with the early phase of infection, likely by disrupting the viral attachment process. nih.gov The study also showed that this compound could protect cells from virus-induced apoptosis. nih.gov

Research on 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles has also demonstrated potent antiviral activity, particularly against Respiratory Syncytial Virus (RSV). nih.gov Some of these compounds also showed moderate activity against other viruses such as Bovine Viral Diarrhoea Virus (BVDV), Yellow Fever Virus (YFV), and Coxsackie Virus type B2 (CVB2). nih.gov

While the specific antiviral pathways for many benzoxazole derivatives are still under investigation, these studies indicate that they can act on various viral targets and processes, making them a valuable scaffold for the development of new antiviral drugs.

Anti-Inflammatory Mechanisms (beyond COX inhibition)

While the inhibition of cyclooxygenase (COX) enzymes is a known anti-inflammatory mechanism for some benzoxazole derivatives, research has also pointed towards other pathways contributing to their anti-inflammatory effects. nih.gov

One such mechanism involves the inhibition of Myeloid differentiation protein 2 (MD2), a key adaptor protein for Toll-like receptor 4 (TLR4) that plays a crucial role in the inflammatory process initiated by lipopolysaccharides (LPS). nih.gov A study on a series of benzoxazolone derivatives found that several compounds demonstrated significant anti-inflammatory activity by inhibiting the production of interleukin-6 (IL-6). nih.gov Further assays revealed that these compounds competitively inhibited the binding of a probe to the MD2 protein, with the most active compound showing a direct binding to MD2. nih.gov

Another benzoxazole derivative, K313, has been reported to possess anti-inflammatory effects in lipopolysaccharide-induced RAW264.7 macrophages. nih.gov Although the primary focus of that study was on its anticancer effects, the initial finding points to a non-COX-related anti-inflammatory mechanism.

The search for new anti-inflammatory agents often focuses on finding selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.gov However, the exploration of alternative targets like MD2 provides a promising avenue for the development of novel anti-inflammatory drugs with potentially different side-effect profiles. The ability of certain benzoxazole derivatives to target these non-COX pathways underscores their potential as a versatile scaffold for creating new anti-inflammatory therapies.

Emerging and Diverse Applications of 2 1 Methylhydrazino Benzoxazole and Its Derivatives

Role as Precursors and Building Blocks in Organic Synthesis

The chemical reactivity of the hydrazino moiety in 2-(1-Methylhydrazino)benzoxazole makes it a highly valuable precursor for the synthesis of a diverse range of heterocyclic compounds. The nucleophilic nature of the nitrogen atoms allows for reactions with various electrophiles, leading to the formation of new ring systems.

Research has demonstrated that 2-hydrazinobenzoxazole, a closely related analogue, serves as a key starting material for synthesizing a variety of heterocyclic systems. researchgate.netuobaghdad.edu.iqresearchgate.net These synthetic strategies are directly applicable to this compound. For instance, condensation reactions with aldehydes and ketones yield the corresponding hydrazones, which can be further cyclized to form pyrazole (B372694) or triazole derivatives. researchgate.net Treatment with dicarbonyl compounds or their equivalents can lead to the formation of larger heterocyclic rings like pyridazinones. researchgate.netuobaghdad.edu.iqresearchgate.net

The versatility of this scaffold is further highlighted by its use in the construction of fused heterocyclic systems. For example, reaction with isothiocyanates can produce thiosemicarbazide (B42300) derivatives, which are precursors to thiadiazoles. sapub.org Similarly, reactions with β-ketoesters can afford pyrazolone-fused benzoxazoles. These synthetic transformations underscore the role of this compound as a pivotal building block, enabling access to a broad chemical space of novel heterocyclic compounds with potential applications in various scientific fields. nih.govmdpi.comrsc.org

Table 1: Examples of Heterocyclic Systems Synthesized from Hydrazino-Benzoxazole Precursors

| Reactant | Resulting Heterocyclic System | Reference |

|---|---|---|

| Aromatic aldehydes | Hydrazones (Schiff bases) | researchgate.net |

| Carboxylic acid anhydrides | Pyridazinone and phthalazinone derivatives | researchgate.netuobaghdad.edu.iqresearchgate.net |

| Phenyl isothiocyanate | Thiazolidinone derivatives | researchgate.netuobaghdad.edu.iqresearchgate.net |

| Carbon disulfide | 1,2,4-Triazole derivatives | researchgate.net |

| Chloroacetyl chloride | Azetidinone derivatives | researchgate.net |

Applications in Medicinal Chemistry as a Scaffold for Therapeutic Agent Design

The benzoxazole (B165842) ring system is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and its ability to interact with various biological targets. nih.govnih.govnih.govresearchgate.net The incorporation of a methylhydrazino group at the 2-position offers additional points for molecular modification and interaction with biological receptors, making this compound and its derivatives attractive for the design of novel therapeutic agents.

Derivatives of benzoxazole have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. researchgate.netnih.govnih.gov The hydrazone linkage, which can be readily formed from this compound, is a key structural feature in many compounds with demonstrated biological efficacy. These hydrazone derivatives can act as ligands for metal ions, which can enhance their biological activity. scispace.comscite.airesearchgate.net

The structural framework of this compound allows for the systematic exploration of structure-activity relationships. Modifications to the benzoxazole ring, the methylhydrazino group, and the substituents on any derived structures can be made to optimize potency and selectivity for a particular biological target. For example, the introduction of different aryl groups through hydrazone formation can significantly influence the antimicrobial or anticancer properties of the resulting compounds. nih.govmdpi.com

Table 2: Therapeutic Areas Investigated for Benzoxazole Derivatives

| Therapeutic Area | Specific Target/Activity | Reference |

|---|---|---|

| Anticancer | VEGFR-2 inhibitors, Apoptosis inducers | nih.gov |

| Antimicrobial | Antibacterial, Antifungal | researchgate.netnih.gov |

| Anti-inflammatory | General anti-inflammatory activity | nih.gov |

| Antiviral | Inhibition of viral replication | nih.gov |

| Anti-tubercular | Inhibition of Mycobacterium tuberculosis | mdpi.com |

Catalytic Applications of Metal Complexes (e.g., Photocatalysis)

Hydrazone ligands, which can be synthesized from this compound, are excellent chelating agents for a variety of metal ions. The resulting metal complexes have shown significant potential in catalysis. scispace.comscite.airesearchgate.net The coordination of the hydrazone to a metal center can modulate the metal's electronic properties and create a specific coordination environment, which is crucial for catalytic activity.

While specific studies on the catalytic applications of metal complexes derived directly from this compound are emerging, the broader class of hydrazone-metal complexes has been investigated for various catalytic transformations. jocpr.com These include oxidation, reduction, and carbon-carbon bond-forming reactions. The versatility of the hydrazone ligand allows for the fine-tuning of the catalyst's steric and electronic properties by modifying the substituents on the benzoxazole and hydrazone moieties.

In the realm of photocatalysis, metal complexes with organic ligands are of great interest. The benzoxazole scaffold, with its aromatic system, can participate in photo-induced electron transfer processes. When complexed with a suitable metal, such as copper or nickel, the resulting complex could potentially act as a photocatalyst for organic transformations. jocpr.com Further research in this area could uncover novel catalytic activities for metal complexes of this compound and its derivatives.

Table 3: Potential Catalytic Applications of Hydrazone-Metal Complexes

| Metal Ion | Potential Catalytic Application | Reference |

|---|---|---|

| Copper (II) | Oxidation reactions, Cytotoxic activity | jocpr.com |

| Nickel (II) | Cross-coupling reactions, Ethylene oligomerization | nih.govjocpr.com |

| Cobalt (II) | Reduction reactions | jocpr.com |

| Manganese (II) | Oxidation catalysis | jocpr.com |

| Zinc (II) | Lewis acid catalysis | jocpr.com |

Potential in Materials Science and Organic Electronics

Benzoxazole-containing compounds have found applications in materials science, particularly in the field of organic electronics. mdpi.com The rigid and planar structure of the benzoxazole ring system, combined with its inherent fluorescence properties, makes it a suitable building block for organic light-emitting diodes (OLEDs) and other optoelectronic devices. nih.gov

The introduction of a methylhydrazino group provides a handle for further functionalization, allowing for the synthesis of more complex molecular architectures with tailored electronic properties. For instance, the formation of extended conjugated systems through the hydrazone linkage could lead to materials with enhanced charge transport capabilities, which is a critical parameter for the performance of organic electronic devices.

Carbazole-based compounds, which share structural similarities with benzoxazoles in terms of being nitrogen-containing aromatic heterocycles, are widely used in organic electronics due to their excellent hole-transporting properties and thermal stability. mdpi.com By analogy, derivatives of this compound could be explored for similar applications. The ability to tune the electronic properties through chemical modification makes this class of compounds promising for the development of new materials for organic solar cells, sensors, and thin-film transistors.

Table 4: Potential Applications of Benzoxazole Derivatives in Materials Science

| Application Area | Desired Property | Reference |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Electroluminescence, High quantum yield | nih.gov |

| Organic Solar Cells | Charge transport, Light absorption | mdpi.com |

| Organic Field-Effect Transistors (OFETs) | Charge mobility | mdpi.com |

| Fluorescent Probes | High fluorescence quantum yield | nih.gov |

Agricultural Research: Plant Growth Regulation Studies

Benzoxazole and its derivatives have been investigated for their biological activities in the agricultural sector. mdpi.comnih.gov These compounds have shown potential as herbicides, fungicides, and insecticides. The structural diversity that can be achieved starting from the benzoxazole scaffold allows for the development of agrochemicals with specific modes of action.

While direct studies on the plant growth regulation properties of this compound are not widely reported, the broad spectrum of biological activities exhibited by benzoxazole derivatives suggests that this compound could be a valuable starting point for the discovery of new plant growth regulators. The hydrazino group can be used to introduce a variety of functional groups that could interact with plant hormone receptors or other key enzymes involved in plant growth and development.

For example, by synthesizing a library of hydrazone derivatives of this compound and screening them for their effects on seed germination, root elongation, and shoot growth, it may be possible to identify compounds with potent plant growth-promoting or -inhibiting activities. This approach could lead to the development of novel and more effective agrochemicals for improving crop yields and managing weeds. mdpi.com

Table 5: Potential Agricultural Applications of Benzoxazole Derivatives

| Application | Target | Reference |

|---|---|---|

| Herbicides | Weed control | mdpi.comnih.gov |

| Fungicides | Control of fungal pathogens | mdpi.comnih.gov |

| Insecticides | Pest management | mdpi.comnih.gov |

| Plant Growth Regulators | Modulation of plant development | mdpi.com |

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Methodologies